molecular formula C8H9FO B151168 (2-Fluoro-6-methylphenyl)methanol CAS No. 478163-35-8

(2-Fluoro-6-methylphenyl)methanol

Cat. No.: B151168
CAS No.: 478163-35-8
M. Wt: 140.15 g/mol
InChI Key: FDNVHMPHEKQVIS-UHFFFAOYSA-N
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Description

(2-Fluoro-6-methylphenyl)methanol: is an organic compound with the molecular formula C8H9FO It is a derivative of benzyl alcohol where the benzene ring is substituted with a fluorine atom at the second position and a methyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of (2-Fluoro-6-methylphenyl)methanone: One common method involves the reduction of (2-fluoro-6-methylphenyl)methanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

    Grignard Reaction: Another method involves the Grignard reaction where (2-fluoro-6-methylphenyl)magnesium bromide reacts with formaldehyde, followed by hydrolysis to yield (2-fluoro-6-methylphenyl)methanol.

Industrial Production Methods: Industrial production typically involves large-scale synthesis using the aforementioned methods, with a focus on optimizing yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2-Fluoro-6-methylphenyl)methanol can undergo oxidation to form (2-fluoro-6-methylphenyl)methanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to (2-fluoro-6-methylphenyl)methane using strong reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom, forming (2-fluoro-6-methylphenyl)chloromethane.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Hydrogen gas (H2), palladium catalyst

    Substitution: Thionyl chloride (SOCl2)

Major Products:

    Oxidation: (2-Fluoro-6-methylphenyl)methanone

    Reduction: (2-Fluoro-6-methylphenyl)methane

    Substitution: (2-Fluoro-6-methylphenyl)chloromethane

Scientific Research Applications

Chemistry: (2-Fluoro-6-methylphenyl)methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals.

Biology and Medicine: In biological research, this compound is studied for its potential effects on cellular processes. It may serve as a precursor for the synthesis of biologically active molecules that can be used in drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a solvent in certain applications.

Mechanism of Action

The mechanism by which (2-fluoro-6-methylphenyl)methanol exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The exact mechanism can vary based on the context of its use and the specific targets involved.

Comparison with Similar Compounds

    (2-Fluoro-4-methylphenyl)methanol: Similar structure but with the methyl group at the fourth position.

    (2-Fluoro-6-chlorophenyl)methanol: Similar structure but with a chlorine atom instead of a methyl group.

    (2-Fluoro-6-methylphenyl)ethanol: Similar structure but with an ethyl group instead of a methanol group.

Uniqueness: (2-Fluoro-6-methylphenyl)methanol is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2-fluoro-6-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-6-3-2-4-8(9)7(6)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNVHMPHEKQVIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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